(2R)-1-苯基丁醇-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

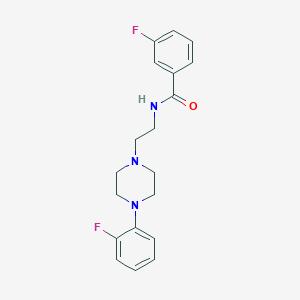

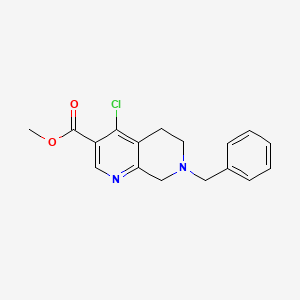

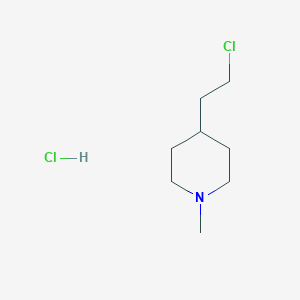

(2R)-1-phenylbutan-2-ol is a chiral alcohol commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a sweet, floral odor and is often referred to as α-phenyl-2-butanol or α-phenylbutan-2-ol. Its molecular formula is C10H14O, and its molecular weight is 150.22 g/mol.

科学研究应用

成玻璃醇中的动态性质

(2R)-1-苯基丁醇-2 已因其在成玻璃醇中的动态性质而被研究。Carignani 等人 (2021) 的研究使用 1H 场循环核磁共振弛豫法研究了三种成玻璃醇的动力学,包括 2-苯基丁醇-1,重点是平移扩散和分子旋转。该研究揭示了氢键网络的形成,表明 2-苯基丁醇-1 形成强氢键,这对于理解其在各种应用中的行为至关重要,例如溶剂相互作用和材料特性 (Carignani 等人,2021)。

化学反应和机理

该化合物一直是关注其化学反应和机理的研究主题。例如,Casy 和 Ison (1969) 研究了 2-苯基丁醇-2 衍生物的酸催化消除,提供了对叔丁基中磁性非等价性的见解,并有助于我们理解有机合成中的立体化学和反应机理 (Casy 和 Ison,1969)。

作用机制

Target of Action

The primary target of (2R)-1-phenylbutan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.

Mode of Action

(2R)-1-phenylbutan-2-ol acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . (2r)-1-phenylbutan-2-ol also seems to reduce rapid glutamate release at some synapses .

Biochemical Pathways

The compound’s action affects the glutamatergic system , leading to changes in glutamate release . It reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts (2R)-1-phenylbutan-2-ol’s effect on glutamate release and presynaptic activity .

Pharmacokinetics

It’s known that its parent compound, ketamine, has a rapid onset and short duration of action, suggesting that (2r)-1-phenylbutan-2-ol may have similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of (2R)-1-phenylbutan-2-ol’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-1-phenylbutan-2-ol. For instance, epigenetic changes, which can be influenced by environmental factors, can affect how the body responds to the compound . .

属性

IUPAC Name |

(2R)-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)

![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)